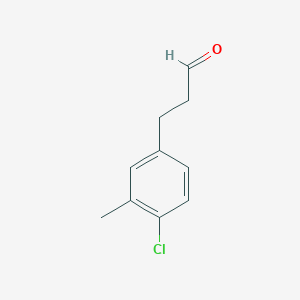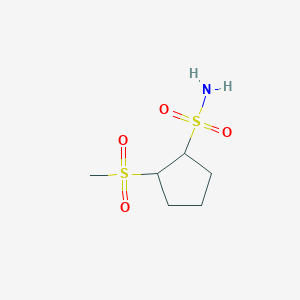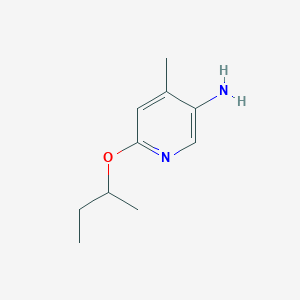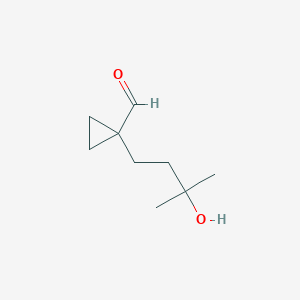
3-(4-Chloro-3-methylphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenyl)propanal is an organic compound with the molecular formula C10H11ClO. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its aromatic ring substituted with a chlorine atom and a methyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)propanal typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-chloro-3-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Chloro-3-methylphenyl)propanoic acid.
Reduction: 3-(4-Chloro-3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)propanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring’s substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanal
- 3-(4-Methylphenyl)propanal
- 3-(4-Bromo-3-methylphenyl)propanal
Uniqueness
3-(4-Chloro-3-methylphenyl)propanal is unique due to the presence of both chlorine and methyl substituents on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s specific structure allows for targeted applications in various fields, making it a valuable chemical in research and industry.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)propanal |
InChI |
InChI=1S/C10H11ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-7H,2-3H2,1H3 |
InChI Key |
DYUVACAJGHKQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13286347.png)

![2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13286353.png)

![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13286372.png)






![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B13286409.png)
